8-氨基-2'-脱氧腺苷

描述

Synthesis Analysis

The synthesis of 8-Amino-2'-deoxyadenosine involves complex chemical processes designed to introduce the amino group at the precise location. Frieden, Aviñó, and Eritja (2003) studied the behavior of 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine in aqueous solutions, finding that 8-azido-2'-deoxyadenosine could be efficiently converted to 8-amino-2'-deoxyadenosine in excellent yields, providing a convenient method for preparing 8-aminoadenine derivatives necessary for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003).

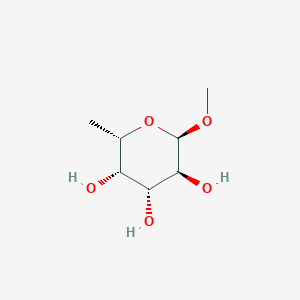

Molecular Structure Analysis

The molecular structure of 8-Amino-2'-deoxyadenosine has been the subject of theoretical calculations and studies to understand its base pairing properties with other nucleosides. García et al. (1999) conducted theoretical calculations on double and triple helices containing 8-amino-2'-deoxyadenosine, revealing a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-aminoadenine, which could have implications for the biological applications of triple helices (García et al., 1999).

Chemical Reactions and Properties

8-Amino-2'-deoxyadenosine participates in various chemical reactions due to its amino group. Its reactivity and interactions with other molecules have been explored to develop new nucleoside analogs and probes. For instance, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives with an aliphatic amino chain at the 8 position by Sarfati and Namane (1990) demonstrates the compound's versatility in creating fluorescent DNA probes (Sarfati & Namane, 1990).

Physical Properties Analysis

The physical properties of 8-Amino-2'-deoxyadenosine, such as its fluorescence and stability in duplexes, have been extensively studied. Notably, the time-resolved fluorescent properties of 8-vinyl-deoxyadenosine, a related compound, exhibit different sensitivities to opposite bases in duplexes, highlighting the impact of the 8-position modification on nucleoside behavior and stability (Kenfack et al., 2008).

科学研究应用

检测灵敏度提高:合成了脱氧腺苷的荧光类似物 8-乙烯基-脱氧腺苷 (8vdA),并对其进行了表征。它具有与 2AP 相似的量子产率,但摩尔吸收率是其两倍,从而可以进行更灵敏的检测。8vdA 的扰动性小于 2AP,并且可能采用抗构象,使其成为灵敏应用的非扰动核苷类似物 (Ben Gaied 等,2005).

寡核苷酸中的荧光性质:研究了 8vdA 和 2AP 在寡核苷酸中的时间分辨荧光性质。8vdA 表现出的稳定性顺序类似于天然 A 碱基,并且能够区分相反碱基的性质,表明其可用作 DNA 错配修复系统阐明中的 A 的荧光替代物 (Kenfack 等,2008).

荧光化衍生物的合成:合成了荧光化 2'-脱氧腺苷衍生物,提供了荧光、非放射性 DNA 探针。这些探针可用于各种与 DNA 相关的研究应用 (Sarfati & Namane, 1990).

三螺旋的形成:8-氨基-2'-脱氧腺苷显示出在双链上稳定 DNA 三螺旋,表明其在中性 pH 值下形成稳定的三螺旋结构中很有用。这可以使三螺旋的生物应用受益 (García 等,1999).

寡核苷酸中的合成和应用:研究了 8-氨基-2'-脱氧腺苷的合成,以制备带有 8-氨基腺嘌呤的寡核苷酸,突出了其在寡核苷酸修饰中的潜在用途 (Frieden, Aviñó, & Eritja, 2003).

新型 DNA 双链中的碱基配对:观察到 8-氨基-2'-脱氧腺苷与 2'-脱氧胸苷的碱基配对采用逆 Hoogsteen 模式,表明在设计新型 DNA 双链和三联体中具有重要意义 (Kumar, Gunjal, & Ganesh, 1994).

属性

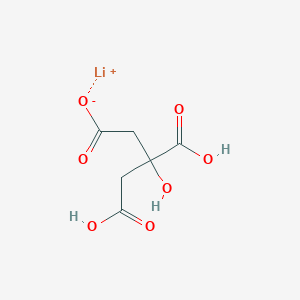

IUPAC Name |

(2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQCCEUMCUSZKM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2'-deoxyadenosine | |

CAS RN |

13389-09-8 | |

| Record name | 8-Amino-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

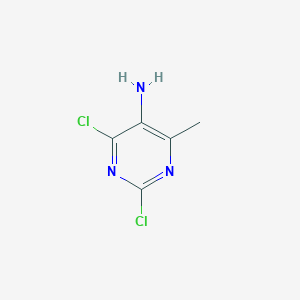

![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)